(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide
Overview
Description
(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide is a chemical compound with the molecular formula C14H16N2O·HBr It is a derivative of benzylamine and pyridine, featuring a methoxy group on the benzyl ring and a pyridinylmethyl group attached to the amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with ammonia or an amine to form 2-methoxybenzylamine.
Alkylation with Pyridine Derivative: The 2-methoxybenzylamine is then alkylated with 4-pyridinylmethyl chloride under basic conditions to form (2-Methoxybenzyl)(4-pyridinylmethyl)amine.
Formation of the Hydrobromide Salt: The final step involves the addition of hydrobromic acid to the amine to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 2-methoxybenzyl chloride and 4-pyridinylmethyl chloride.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent alkylation reactions.
Purification and Crystallization: Purification of the final product through recrystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of (2-methoxybenzyl)(4-piperidinylmethyl)amine.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide: Similar structure but with different positioning of the methoxy and pyridinyl groups.
(4-Methoxybenzyl)(2-pyridinylmethyl)amine: Lacks the hydrobromide salt form.
Uniqueness
Structural Differences: The specific positioning of the methoxy and pyridinyl groups in (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide imparts unique chemical properties.
Reactivity: Differences in reactivity and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.BrH/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12;/h2-9,16H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGMOLRGUAVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=NC=C2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-25-9 | |
Record name | 4-Pyridinemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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